1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications
Target Audience: Researchers, Medicinal Chemists, and Polymer Scientists Document Type: Technical Whitepaper & Laboratory Protocol Guide
Executive Summary
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS No. 32599-04-5) is a structurally versatile tertiary amino alcohol belonging to the aryloxypropanolamine class of chemical compounds. While the aryloxypropanolamine scaffold is classically recognized as the core pharmacophore for β -adrenergic receptor antagonists (beta-blockers), the substitution of a traditional secondary amine with a tertiary piperidine ring fundamentally alters its physicochemical and pharmacological profile.
This guide provides an in-depth analysis of the compound’s chemical properties, regioselective synthesis methodologies, and dual utility: as a specialized intermediate in rational drug design[1] and as a catalytic initiator in epoxy homopolymerization networks[2].
Chemical Identity and Quantitative Properties
The structural integration of a lipophilic phenoxy group, a flexible propanol linker, and a basic piperidine moiety gives this compound unique solubility and binding characteristics. Below is a summary of its core quantitative data, critical for stoichiometric calculations and analytical validation.
| Property | Value |
| IUPAC Name | 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol |
| CAS Registry Number | 32599-04-5 |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol |
| MDL Number | MFCD00450862 |
| Appearance | White to off-white crystalline solid / viscous oil |
| Solubility | Soluble in Methanol, Ethanol, Dichloromethane, DMSO; Sparingly soluble in Water |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (Ether oxygen, Hydroxyl oxygen, Piperidine nitrogen) |
Data synthesized from verified chemical inventories and structural databases[3].
Mechanistic Synthesis and Regioselectivity
The synthesis of 1-phenoxy-3-(piperidin-1-yl)propan-2-ol relies on a highly reliable two-step sequence: the epoxidation of phenol followed by the regioselective aminolysis of the resulting epoxide.
The Epoxide Ring-Opening Logic
The critical step in this synthesis is the reaction between phenyl glycidyl ether (PGE) and piperidine . According to Krasusky's Rule, the nucleophilic attack of the piperidine nitrogen occurs preferentially at the less sterically hindered terminal carbon ( C3 ) of the epoxide ring.
This regioselectivity is driven by kinetics. The transition state for the attack at the primary carbon has a significantly lower activation energy compared to the secondary carbon. Furthermore, the basic nitrogen in the resulting tertiary amino alcohol (TAA) can exhibit an anchimeric (neighboring group) effect, which stabilizes the reaction intermediate and drives the reaction to near-quantitative yields without the need for heavy metal catalysts[2][4].
Synthesis workflow of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol via regioselective aminolysis.
Experimental Methodology: Step-by-Step Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Analytical checkpoints are embedded to confirm intermediate formation before proceeding.
Phase 1: Synthesis of Phenyl Glycidyl Ether (Intermediate)
Note: Epichlorohydrin is a known carcinogen and alkylating agent. Perform all steps in a fume hood using appropriate PPE.
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Preparation: Dissolve 0.1 mol (9.41 g) of phenol in 50 mL of an aqueous 20% NaOH solution. Cool the mixture to 0–5°C in an ice bath.
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Addition: Dropwise, add 0.15 mol (13.88 g) of epichlorohydrin over 30 minutes under vigorous magnetic stirring. Maintain the temperature below 25°C to prevent unwanted polymerization[5].
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Reaction: Allow the mixture to stir at room temperature for 12 hours.
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Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 4:1). The presence of a high Rf spot confirms PGE.
Phase 2: Aminolysis with Piperidine
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Reaction Setup: Dissolve the crude PGE (approx. 0.1 mol) in 40 mL of absolute methanol.
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Nucleophilic Addition: Add 0.11 mol (9.37 g) of piperidine. The slight excess ensures complete consumption of the epoxide[2].
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Reflux: Heat the mixture to a gentle reflux (65°C) for 6–8 hours. The reaction can be monitored by the disappearance of the epoxide peak in IR spectroscopy (~910 cm−1 ).
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Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in 1M HCl (50 mL) and wash with diethyl ether to remove unreacted PGE and non-basic impurities.
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Neutralization & Isolation: Basify the aqueous layer with 2M NaOH to pH 10. Extract the liberated free base with DCM (3 x 50 mL). Dry over Na2SO4 and evaporate the solvent to yield 1-phenoxy-3-(piperidin-1-yl)propan-2-ol.
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Final Validation: Confirm structure via 1H NMR. Look for the characteristic diastereotopic protons of the −CH2−N− group and the methine proton ( −CH(OH)− ) around 3.9–4.1 ppm.
Applications: Pharmacology and Polymer Science
The structural divergence of this compound from classical secondary amines dictates its unique applications across distinct scientific fields.
Rational Drug Design & Pharmacology
Classical β -blockers (e.g., propranolol) rely on a secondary amine to form critical hydrogen bonds within the β -adrenergic receptor pocket. By incorporating a tertiary amine (piperidine), 1-phenoxy-3-(piperidin-1-yl)propan-2-ol exhibits a deliberate "designing out" of potent β1/β2 antagonist activity.
Instead, this structural modification is utilized to:
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Target Alternative Receptors: Tertiary aryloxypropanolamines often show shifted affinities toward σ (sigma) receptors or act as voltage-gated sodium channel blockers (local anesthetics).
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Act as an Advanced Synthon: It serves as a building block for highly selective β3 -adrenoceptor agonists, where the tertiary amine nitrogen has been identified as a novel determinant for potent and selective activity in treating β3 -mediated pathological conditions[1].
Polymer Chemistry: Epoxy Curing Initiation
In materials science, the reaction between PGE and piperidine is a fundamental model for understanding epoxy resin curing. The product, 1-phenoxy-3-(piperidin-1-yl)propan-2-ol, is a Tertiary Amino Alcohol (TAA). Once formed, this TAA acts as an active catalytic center. The hydroxyl group facilitates hydrogen bonding with unreacted epoxide rings, while the tertiary nitrogen initiates anionic homopolymerization of the epoxy matrix, directly influencing the glass transition temperature ( Tg ) and fracture energy of the final polymer network[2].
Divergent application logic of the compound in pharmacology and polymer science.
References
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Product Index - AA Blocks: 32599-04-5. AA Blocks. URL: [Link]
- Industrial process for obtaining an aryloxypropanolamine. US Patent 5082969A. Google Patents.
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The tertiary amine nitrogen atom of piperazine sulfonamides as a novel determinant of potent and selective beta3-adrenoceptor agonists. PubMed, National Institutes of Health (NIH). URL:[Link]
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The first stages of an epoxy homopolymerization initiated by piperidine. KPI / Polymer Journal. URL:[Link]
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Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. URL:[Link]
Sources
- 1. The tertiary amine nitrogen atom of piperazine sulfonamides as a novel determinant of potent and selective beta3-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. aablocks.com [aablocks.com]
- 4. preprints.org [preprints.org]
- 5. US5082969A - Industrial process for obtaining an aryloxypropanolamine - Google Patents [patents.google.com]
